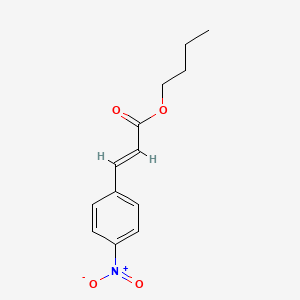

(E)-Butyl 3-(4-nitrophenyl)acrylate

Description

Contextual Significance of Cinnamate Derivatives in Advanced Organic Synthesis

Cinnamic acid and its derivatives, known as cinnamates, are a significant class of compounds in organic chemistry. beilstein-journals.org They are recognized as versatile building blocks due to their inherent structural features: a reactive α,β-unsaturated carbonyl system, an aromatic ring, and a carboxylic acid or ester group. researchgate.netnih.gov These features allow cinnamates to participate in a wide array of chemical reactions, making them valuable intermediates in the synthesis of more complex molecules. researchgate.netresearchgate.net

In advanced organic synthesis, cinnamate derivatives are employed as starting materials for creating various products, including specialty polymers, agrochemicals, and pharmaceuticals. researchgate.net Their conjugated system is particularly useful in cycloaddition reactions and as a Michael acceptor in conjugate additions. The development of new synthetic methodologies to produce cinnamic acid derivatives in substantial quantities is an active area of research, driven by their potential applications in medicinal chemistry and materials science. researchgate.net The functionalization of the carboxylic group, the aromatic ring, or the olefinic bond provides a modular approach to designing novel molecular architectures. nih.gov

Overview of Nitrophenyl Acrylates in Academic Research

The introduction of a nitro group onto the phenyl ring of an acrylate (B77674), as seen in nitrophenyl acrylates, significantly influences the electronic properties of the molecule. The strong electron-withdrawing nature of the nitro group makes the aromatic ring electron-deficient and can activate the conjugated system towards nucleophilic attack.

Academic research into nitrophenyl acrylates often explores their synthesis and reactivity. For instance, studies have demonstrated the synthesis of methyl 3-(2-nitrophenyl)acrylate and methyl 3-(4-nitrophenyl)acrylate through the nitration of methyl trans-cinnamate. researchgate.net Such research confirms the structure of these compounds using modern spectroscopic techniques like ¹H-NMR, ¹³C-NMR, and FTIR. researchgate.net Furthermore, nitrophenyl-containing monomers, such as N-(nitrophenyl)maleimides, have been investigated for their use in creating copolymers with other acrylates like ethyl acrylate and butyl acrylate, indicating an interest in the properties these nitro-functionalized units impart to polymers. researchgate.net

Structural Elucidation and Stereochemical Considerations of the (E)-Isomer

The structure of (E)-butyl 3-(4-nitrophenyl)acrylate is defined by its molecular formula, C₁₃H₁₅NO₄, and its specific spatial arrangement. nih.gov The designation "(E)" refers to the stereochemistry of the double bond in the acrylate backbone. According to the Cahn-Ingold-Prelog priority rules, the groups on each carbon of the double bond are ranked. For the carbon attached to the ester group, the ester has a higher priority than the hydrogen. For the carbon attached to the phenyl ring, the nitrophenyl group has a higher priority than the other hydrogen. Since the two higher-priority groups are on opposite sides of the double bond, it is assigned the (E) configuration, from the German entgegen, meaning "opposite". youtube.com

This stereoisomerism is a critical aspect of the molecule's identity, as (E) and (Z) isomers can have different physical properties and reactivity. nih.gov The (E)-isomer is generally the more thermodynamically stable form due to reduced steric hindrance between the substituents on the double bond. The stereochemistry of such compounds is often controlled during synthesis, for example, through reactions like the Perkin or Knoevenagel condensation, which can favor the formation of the trans (or E) product. researchgate.netthepharmajournal.com

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | butyl (E)-3-(4-nitrophenyl)prop-2-enoate | nih.gov |

| Molecular Formula | C₁₃H₁₅NO₄ | nih.gov |

| Molecular Weight | 249.26 g/mol | nih.gov |

| Monoisotopic Mass | 249.10010796 Da | chem960.com |

| Topological Polar Surface Area | 72.1 Ų | chem960.com |

| Hydrogen Bond Donor Count | 0 | chem960.com |

| Hydrogen Bond Acceptor Count | 4 | chem960.com |

| Rotatable Bond Count | 6 | chem960.com |

| Complexity | 301 | chem960.com |

| XLogP3 | 3.7 | nih.gov |

| Defined Bond Stereocenter Count | 1 | chem960.com |

Structure

3D Structure

Properties

Molecular Formula |

C13H15NO4 |

|---|---|

Molecular Weight |

249.26 g/mol |

IUPAC Name |

butyl (E)-3-(4-nitrophenyl)prop-2-enoate |

InChI |

InChI=1S/C13H15NO4/c1-2-3-10-18-13(15)9-6-11-4-7-12(8-5-11)14(16)17/h4-9H,2-3,10H2,1H3/b9-6+ |

InChI Key |

DBBAKOSVOAEWCF-RMKNXTFCSA-N |

Isomeric SMILES |

CCCCOC(=O)/C=C/C1=CC=C(C=C1)[N+](=O)[O-] |

Canonical SMILES |

CCCCOC(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Optimization for E Butyl 3 4 Nitrophenyl Acrylate

Catalytic Approaches to the Synthesis of (E)-Butyl 3-(4-nitrophenyl)acrylate

The formation of the carbon-carbon double bond in this compound is efficiently achieved through catalytic processes. These methods are favored for their high selectivity for the desired (E)-isomer and their applicability to a wide range of starting materials.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck Reactions, Mizoroki-Heck reactions)

The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, stands out as a powerful method for the arylation of alkenes. wikipedia.orgchem-station.com This palladium-catalyzed cross-coupling reaction involves the reaction of an unsaturated halide with an alkene in the presence of a base to generate a substituted alkene. wikipedia.org The synthesis of this compound via this method typically involves coupling an aryl halide, such as 4-iodonitrobenzene or 4-bromonitrobenzene, with butyl acrylate (B77674). researchgate.netresearchgate.net The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the acrylate, β-hydride elimination, and reductive elimination to regenerate the catalyst. nih.gov This approach is highly effective for producing trans-substituted alkenes with high selectivity. organic-chemistry.org

Substrate Scope and Efficiency in Heck-Type Couplings

The efficiency of the Mizoroki-Heck reaction for synthesizing this compound is highly dependent on the nature of the substrates. Aryl halides containing electron-withdrawing groups, such as the nitro group in 4-halonitrobenzenes, are generally more reactive in the oxidative addition step of the catalytic cycle. kaist.ac.kr The reactivity of the aryl halide typically follows the order: I > Br > Cl.

The reaction has been successfully applied to a variety of aryl halides coupled with butyl acrylate. researchgate.netresearchgate.net For instance, the coupling of various aryl bromides with n-butyl acrylate has been shown to proceed with good to excellent yields, particularly when the aryl ring bears an electron-withdrawing substituent. kaist.ac.kr However, challenges such as the polymerization of the acrylate ester can arise, particularly when used in excess on an industrial scale, which can complicate the process. google.com

Table 1: Substrate Scope in Palladium-Catalyzed Heck Coupling with Butyl Acrylate

| Aryl Halide | Alkene | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Iodotoluene | n-Butyl acrylate | Pd(dba)₂-CNT | 98 | kaist.ac.kr |

| 4-Bromobenzonitrile | n-Butyl acrylate | Pd-NHC Complex | 95 | researchgate.net |

| 4-Bromoacetophenone | n-Butyl acrylate | Pd-NHC Complex | 96 | researchgate.net |

| 4-Nitrophenyl iodide | Butyl acrylate | Pd(OAc)₂/Water | 92 | rsc.org |

This table illustrates the versatility of the Heck reaction with various substituted aryl halides and butyl acrylate, showcasing high yields under specific catalytic conditions.

Influence of Ligands and Catalytic Systems on Reaction Outcomes

The choice of the palladium catalyst and associated ligands is critical for the success of the Heck reaction. While early examples used simple palladium salts like palladium acetate (Pd(OAc)₂), significant advancements have been made in developing more robust and efficient catalytic systems. wikipedia.orglibretexts.org Ligands play a crucial role in stabilizing the palladium center, influencing its reactivity, and preventing catalyst decomposition. mdpi.com

N-Heterocyclic carbenes (NHCs) have emerged as highly effective ligands for palladium-catalyzed cross-coupling reactions. researchgate.netmdpi.com Pd-NHC complexes often exhibit high thermal stability and activity, enabling the coupling of less reactive aryl chlorides and bromides. mdpi.com Phosphine-free catalyst systems are also gaining attention due to the air and moisture stability they offer, simplifying reaction setup. organic-chemistry.org For less reactive aryl halides, the use of bulky, electron-donating phosphine ligands can be necessary to promote the reaction. mdpi.com The development of recyclable catalysts, such as palladium nanoparticles supported on materials like carbon nanotubes (CNTs) or immobilized in ionic liquids, addresses the cost and potential toxicity associated with palladium. kaist.ac.krrsc.org

Table 2: Effect of Catalytic Systems on the Heck Reaction of 4-Bromoacetophenone and n-Butyl Acrylate

| Palladium Source | Ligand/Support | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ | Imidazolium Salt (NHC precursor) | Cs₂CO₃ | Dioxane | 100 | 99 | organic-chemistry.org |

| PdCl₂(PPh₃)₂ | - | NEt₃ | DMF | 100 | 95 | researchgate.net |

| Pd(dba)₂ | Carbon Nanotubes (CNT) | K₃PO₄ | DMF | 120 | 85 | kaist.ac.kr |

This table highlights how different combinations of palladium sources, ligands, and reaction conditions can influence the yield of Heck coupling products.

Condensation Reactions in the Formation of this compound Precursors

Condensation reactions provide an alternative and classical route to the precursors of this compound, primarily (E)-3-(4-nitrophenyl)acrylic acid or its simpler esters. These methods involve the formation of the crucial carbon-carbon double bond through the reaction of 4-nitrobenzaldehyde with a compound containing an active methylene group.

Knoevenagel Condensation Strategies

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base such as an amine. bepls.com To synthesize the precursor for this compound, 4-nitrobenzaldehyde is reacted with a compound like malonic acid. bepls.comorganic-chemistry.org This specific variant, which uses malonic acid and often involves pyridine as a catalyst and solvent, is known as the Doebner modification. organic-chemistry.org The reaction proceeds through a condensation-decarboxylation sequence to yield (E)-3-(4-nitrophenyl)acrylic acid. Subsequent esterification with n-butanol under acidic conditions produces the final product. Biocatalysts, such as certain lipases, have also been shown to effectively catalyze Knoevenagel condensations between aromatic aldehydes and active methylene compounds, offering a greener alternative. researchgate.net

Claisen-Schmidt Condensation Pathways

The Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde (with no α-hydrogens) and a ketone or ester, offers another pathway. researchgate.netjocpr.com For the synthesis of a suitable precursor, 4-nitrobenzaldehyde can be condensed with an acetate ester, such as methyl acetate or ethyl acetate. sci-hub.se This reaction would yield methyl or ethyl (E)-3-(4-nitrophenyl)acrylate. The target compound, this compound, can then be obtained through transesterification with n-butanol. researchgate.net It has been noted that the presence of the electron-withdrawing nitro group on the benzaldehyde can decrease the reactivity of the carbonyl carbon, and in such cases, acid-catalyzed conditions might be preferable to the traditional base-catalyzed Claisen-Schmidt condensation. jocpr.com

Transesterification Processes for Alkyl Acrylate Derivatization

Transesterification is a widely employed and efficient method for the derivatization of alkyl acrylates. This process involves converting one ester into another by reacting it with an alcohol in the presence of a catalyst. For the synthesis of this compound, a common strategy would be to start with a more readily available ester, such as methyl or ethyl 3-(4-nitrophenyl)acrylate, and exchange the methyl or ethyl group with a butyl group from n-butanol.

The transesterification reaction can be effectively catalyzed by acids, bases, or enzymes, with each method offering distinct advantages.

Acid/Base Catalysis: Strong acids like sulfuric acid (H₂SO₄) and solid acid catalysts such as sodium bisulfate (NaHSO₄) are common in these reactions. researchgate.netgoogle.com In a typical acid-catalyzed process, methyl 3-(4-nitrophenyl)acrylate would be refluxed with an excess of n-butanol. researchgate.net The excess alcohol helps to shift the reaction equilibrium towards the desired butyl ester product. The reaction mechanism involves protonation of the carbonyl oxygen of the starting ester, which increases its electrophilicity and facilitates nucleophilic attack by n-butanol. The use of solid acid catalysts or ion-exchange resins is gaining traction as they are more environmentally friendly, often being easier to separate from the reaction mixture and potentially reusable. dntb.gov.ua

A study on the analogous compound, (E)-butyl-3-(4-methoxyphenyl) acrylate, highlighted the effectiveness of sodium bisulfate as a catalyst for transesterification from its methyl ester precursor. researchgate.net The optimal conditions found in that study provide a model for the synthesis of the nitrophenyl derivative.

Table 1: Optimized Reaction Conditions for Transesterification of a Phenyl Acrylate Derivative researchgate.net

| Parameter | Optimized Condition | Outcome |

| Reactant Ratio (ester:n-butanol) | 1:7 | Maximizes conversion |

| Catalyst | 10% Sodium Bisulfate (by weight of ester) | Effective catalysis |

| Reaction Time | 4 hours | High conversion |

| Temperature | Reflux | Drives reaction equilibrium |

| Conversion of Methyl Ester | 88.0% | - |

| Product Selectivity | ~100% | - |

Enzymatic Catalysis: A greener alternative to chemical catalysts is the use of enzymes, particularly lipases. researchgate.net Enzyme-mediated synthesis offers high selectivity and operates under mild reaction conditions, reducing energy consumption and the formation of byproducts. chemscene.com In this approach, an immobilized lipase would be used to catalyze the reaction between methyl 3-(4-nitrophenyl)acrylate and n-butanol. This method avoids the use of harsh acids or bases, simplifying product purification.

Development of Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on "green" principles, which aim to reduce waste, minimize energy usage, and avoid hazardous substances. These principles are being actively applied to the synthesis of acrylates.

A key green chemistry strategy is the reduction or elimination of volatile organic solvents. In the context of transesterification for this compound, a solvent-free protocol is highly feasible. Since n-butanol is a liquid reactant, it can also serve as the reaction medium, eliminating the need for an additional solvent.

Alternatively, the use of greener solvents is being explored. Water can be used as a solvent for certain related organic reactions, and ionic liquids have been investigated as novel reaction media. researchgate.net Ionic liquids are salts that are liquid at low temperatures and are noted for their negligible vapor pressure, which reduces air pollution and exposure risks.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions. Instead of conventional heating via conduction and convection, microwave irradiation directly heats the reactants and solvent through dielectric heating. For polar molecules involved in the transesterification reaction, this can lead to a rapid increase in temperature and significantly shorter reaction times compared to traditional refluxing methods. researchgate.net This efficiency can reduce energy consumption and may also lead to improved yields by minimizing the degradation of reactants and products during prolonged heating.

Table 2: Comparison of Conventional vs. Hypothetical Microwave-Assisted Transesterification

| Feature | Conventional Heating (Reflux) | Microwave-Assisted Synthesis |

| Heating Method | External heat source, slow transfer | Direct dielectric heating |

| Reaction Time | Hours (e.g., 4 hours) researchgate.net | Minutes to < 1 hour |

| Energy Efficiency | Lower | Higher |

| Temperature Control | Bulk temperature control | Precise, rapid control |

| Potential Outcome | 88% conversion researchgate.net | Potentially >90% conversion |

Regio- and Stereoselectivity in the Synthesis of this compound

The structure of this compound contains a carbon-carbon double bond, which can exist as two different geometric isomers: (E) and (Z). The (E)-isomer, also known as the trans-isomer, is the one specified. Achieving high stereoselectivity to produce the desired (E)-isomer is a critical aspect of the synthesis.

The stereochemical outcome of the double bond is determined during its formation. If the synthesis starts from a precursor that already contains the (E)-configured double bond, such as trans-cinnamic acid or its methyl ester, the stereochemistry is retained throughout subsequent esterification or transesterification steps. researchgate.net

When the double bond is constructed directly, common methods include the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction. In these reactions, 4-nitrobenzaldehyde is reacted with a phosphorus ylide. The HWE reaction, using a stabilized phosphonate ylide like triethyl phosphonoacetate, is particularly effective at producing the (E)-alkene with high selectivity. The formation of the thermodynamically more stable (E)-isomer is favored because the bulky 4-nitrophenyl group and the butyl acrylate group orient themselves on opposite sides of the newly forming double bond to minimize steric hindrance in the transition state.

Table 3: Factors Influencing Stereoselectivity in Alkene Synthesis

| Factor | Influence on E/Z Ratio | Rationale |

| Reaction Type | Horner-Wadsworth-Emmons (HWE) strongly favors (E)-isomer | Thermodynamic control favors the more stable product. |

| Ylide Stability | Stabilized ylides (e.g., from phosphonoacetates) increase (E)-selectivity | The reaction becomes reversible, allowing equilibration to the thermodynamic (E)-product. |

| Steric Hindrance | Larger substituent groups | Increased preference for the (E)-isomer to minimize steric strain. |

| Precursor Geometry | Using a starting material like methyl trans-cinnamate | Retains the (E)-geometry in the final product. researchgate.net |

Positional Isomer Control (Ortho-, Meta-, Para-Nitro Derivatives)

The synthesis of specific positional isomers of butyl nitrophenylacrylate, namely the ortho-, meta-, and para-nitro derivatives, is fundamentally controlled by the choice of the initial aromatic starting material. The regiochemistry of the final product is dictated by the substitution pattern of the precursor, typically a substituted benzaldehyde or aryl halide. Several robust synthetic methodologies can be employed to produce these distinct isomers, with the Heck-Mizoroki reaction, the Wittig reaction, and the esterification of pre-synthesized nitrocinnamic acids being the most prevalent. Each of these routes offers a reliable way to ensure that the nitro group is placed at the desired position on the phenyl ring.

The Heck reaction, a palladium-catalyzed cross-coupling of an aryl halide with an alkene, provides a direct method for forming the carbon-carbon double bond of the cinnamate structure. wikipedia.orgmisuratau.edu.ly To generate a specific isomer, the corresponding iodonitrobenzene is reacted with butyl acrylate. For instance, the synthesis of this compound is achieved by coupling 1-iodo-4-nitrobenzene with butyl acrylate. Similarly, the meta- and ortho-isomers are accessible by using 1-iodo-3-nitrobenzene and 1-iodo-2-nitrobenzene, respectively. This reaction is noted for its high degree of stereoselectivity, typically favoring the formation of the trans or (E)-isomer. organic-chemistry.org

Another powerful tool for this transformation is the Wittig reaction, which constructs the alkene by reacting a carbonyl compound with a phosphonium ylide. organic-chemistry.orgmasterorganicchemistry.com In this approach, the desired nitrobenzaldehyde isomer (ortho-, meta-, or para-nitrobenzaldehyde) is treated with a stabilized ylide, such as (carbobutoxymethylene)triphenylphosphorane. The use of a stabilized ylide is crucial as it generally leads to the preferential formation of the thermodynamically more stable (E)-alkene. organic-chemistry.orgwvu.edu For example, reacting 4-nitrobenzaldehyde with the ylide yields the para-substituted product, while 2-nitrobenzaldehyde yields the ortho-substituted product. wikipedia.org

A third common strategy involves the initial synthesis of the corresponding nitrocinnamic acid, followed by a Fischer esterification with butanol. sapub.orgmasterorganicchemistry.com This two-step process allows for the isolation and purification of the isomeric nitrocinnamic acid before its conversion to the final ester. The nitrocinnamic acids themselves can be prepared through various classical condensation reactions. For example, m-nitrocinnamic acid can be synthesized via a Knoevenagel condensation of m-nitrobenzaldehyde with malonic acid or a Perkin reaction with acetic anhydride. orgsyn.org Likewise, 2-nitrocinnamic acid can be obtained through the oxidation of 2-nitrocinnamaldehyde. wikipedia.org Once the desired nitrocinnamic acid isomer is obtained, it is refluxed with excess butanol under acidic catalysis to yield the corresponding butyl ester. researchgate.netmasterorganicchemistry.com

The selection of a particular synthetic route can depend on factors such as the commercial availability of the starting materials, desired yield, and reaction conditions. All three methods provide effective control over the final product's isomeric purity.

Table 1. Synthetic Strategies for Positional Isomer Control

| Target Isomer | Synthetic Method | Aromatic Precursor | Alkene/Ylide/Acid Precursor | Key Reaction Type |

|---|---|---|---|---|

| This compound | Heck Reaction | 1-Iodo-4-nitrobenzene | Butyl acrylate | Palladium-catalyzed C-C coupling organic-chemistry.org |

| Wittig Reaction | 4-Nitrobenzaldehyde | (Carbobutoxymethylene)triphenylphosphorane | Olefination organic-chemistry.org | |

| Esterification | 4-Nitrocinnamic acid | n-Butanol | Fischer Esterification sapub.org | |

| (E)-Butyl 3-(3-nitrophenyl)acrylate | Heck Reaction | 1-Iodo-3-nitrobenzene | Butyl acrylate | Palladium-catalyzed C-C coupling organic-chemistry.org |

| Wittig Reaction | 3-Nitrobenzaldehyde | (Carbobutoxymethylene)triphenylphosphorane | Olefination organic-chemistry.orgchemicalbook.com | |

| Esterification | 3-Nitrocinnamic acid | n-Butanol | Fischer Esterification orgsyn.org | |

| (E)-Butyl 3-(2-nitrophenyl)acrylate | Heck Reaction | 1-Iodo-2-nitrobenzene | Butyl acrylate | Palladium-catalyzed C-C coupling organic-chemistry.org |

| Wittig Reaction | 2-Nitrobenzaldehyde | (Carbobutoxymethylene)triphenylphosphorane | Olefination organic-chemistry.orgwikipedia.org | |

| Esterification | 2-Nitrocinnamic acid | n-Butanol | Fischer Esterification fiu.edu |

Chemical Reactivity and Transformation Studies of E Butyl 3 4 Nitrophenyl Acrylate

Nucleophilic Addition Reactions to the α,β-Unsaturated System

The electron-withdrawing nature of the 4-nitrophenyl group and the ester functionality activates the double bond of (E)-Butyl 3-(4-nitrophenyl)acrylate towards nucleophilic attack. This is most prominently observed in Michael addition reactions.

Michael Addition Reactions with Various Nucleophiles (e.g., Amines)

The α,β-unsaturated carbonyl moiety in this compound serves as an excellent Michael acceptor. It readily undergoes 1,4-conjugate addition with a variety of nucleophiles, including primary and secondary amines.

This compound demonstrates significant reactivity in Michael additions. For instance, the reaction of its tert-butyl analogue, tert-butyl 3-(4-nitrophenyl)acrylate, with benzylamine (B48309) in the presence of DBU as a catalyst yields the corresponding aza-Michael adduct. Studies have shown that reaction conditions, such as temperature and reaction time, can be optimized to improve the yield of the addition product. The presence of the electron-withdrawing nitro group on the aromatic ring enhances the electrophilicity of the β-carbon, facilitating the nucleophilic attack.

Detailed findings from a study on the aza-Michael addition of benzylamine to tert-butyl 3-(4-nitrophenyl)acrylate are presented below:

Table 1: Aza-Michael Addition of Benzylamine to tert-Butyl 3-(4-nitrophenyl)acrylate

| Entry | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | 75 | 10 | 44 |

| 2 | 75 | 50 | 45 |

| 3 | 90 | 10 | 36 |

Data sourced from a study on aza-Michael additions promoted by microwaves.

The aza-Michael addition is a conjugate addition of an amine to an α,β-unsaturated carbonyl compound. The reaction is typically catalyzed by a base, which deprotonates the amine to increase its nucleophilicity, or an acid, which activates the carbonyl compound. In the case of this compound, the reaction with an amine like benzylamine proceeds through the nucleophilic attack of the amine on the β-carbon of the acrylate (B77674). This forms a resonance-stabilized enolate intermediate, which is then protonated to yield the final β-amino ester product. The use of catalysts like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) facilitates this process.

Reduction of the Nitro Group and Subsequent Transformations

The nitro group of this compound offers another site for chemical modification, primarily through reduction to an amino group. This transformation opens up a wide array of possibilities for further derivatization.

Catalytic Hydrogenation and Nitro Group Reduction to Amino Functionality

The nitro group can be efficiently reduced to a primary amine by catalytic hydrogenation. This process typically involves the use of a metal catalyst, such as platinum or palladium on a carbon support, in the presence of hydrogen gas. The reduction of aromatic nitro compounds is a stepwise process that can sometimes lead to the accumulation of intermediates like hydroxylamines. However, under controlled conditions, the reaction can be driven to selectively produce the desired aniline derivative. This transformation converts the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the electronic properties of the molecule.

Derivatization of the Amino Group (e.g., Amidation, Ureido Formation)

The resulting amino group from the reduction of this compound can be readily derivatized to form various functional groups. For example, it can react with acyl chlorides or anhydrides to form amides, or with isocyanates to produce ureas (ureido derivatives). These derivatization reactions are fundamental in medicinal

Modifications of the Acrylate Moiety

The reactivity of the acrylate portion of this compound is dominated by the electron-deficient nature of the α,β-unsaturated ester system, which is further enhanced by the strongly electron-withdrawing 4-nitro group. This electronic feature governs its behavior in polymerization and cycloaddition reactions.

Oligomerization and Polymerization Behavior of this compound

While specific studies on the oligomerization and polymerization of this compound are not extensively documented in the literature, the polymerization behavior of acrylates, in general, is well-established. Acrylate monomers can undergo polymerization through various mechanisms, including free-radical, anionic, and controlled radical polymerization techniques.

The presence of the electron-withdrawing nitro group is expected to make the double bond of this compound highly susceptible to anionic polymerization. In this process, a nucleophilic initiator adds to the β-carbon of the acrylate, generating a carbanion that can then propagate by attacking subsequent monomer units. The polymerization of electron-deficient olefins, such as acrylates, can be initiated by Lewis bases.

Furthermore, acrylates are known to undergo free-radical polymerization. In the case of this compound, the polymerization would likely be initiated by standard radical initiators. It is also worth noting that some acrylates can undergo spontaneous thermal polymerization at elevated temperatures. For instance, ethyl and n-butyl acrylate have been observed to polymerize thermally in the absence of added initiators.

The expected polymerization behavior of this compound is summarized in the table below, based on the known reactivity of similar acrylate monomers.

| Polymerization Method | Initiator/Conditions | Expected Reactivity of this compound |

| Anionic Polymerization | Nucleophilic initiators (e.g., organometallics, strong bases) | High, due to the electron-deficient nature of the double bond. |

| Free-Radical Polymerization | Radical initiators (e.g., AIBN, benzoyl peroxide) | Moderate to high, typical for acrylate monomers. |

| Thermal Polymerization | High temperatures | Possible, by analogy to other alkyl acrylates. |

Cycloaddition Reactions (Diels-Alder, 1,3-Dipolar Cycloadditions)

The electron-deficient double bond of this compound makes it an excellent candidate for various cycloaddition reactions, where it would typically act as the electrophilic component.

Diels-Alder Reactions: In the context of the Diels-Alder reaction, a [4+2] cycloaddition, this compound is expected to be a highly reactive dienophile. The electron-withdrawing nitro and ester groups significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, facilitating the reaction with electron-rich dienes. This is a general principle for Diels-Alder reactions, where the rate is enhanced by a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the LUMO of the dienophile. Lewis acid catalysis, which can coordinate to the carbonyl oxygen of the ester, would be expected to further enhance the reactivity of the dienophile.

1,3-Dipolar Cycloadditions: this compound is also anticipated to be a competent dipolarophile in 1,3-dipolar cycloadditions. This type of reaction involves a 1,3-dipole reacting with a π-system to form a five-membered heterocyclic ring. wikipedia.org Given the electron-deficient nature of the acrylate, it would readily react with various 1,3-dipoles such as azides, nitrile oxides, and nitrones. The regioselectivity of these reactions is governed by the frontier molecular orbital interactions between the 1,3-dipole and the dipolarophile. For an electron-deficient alkene like this compound, the reaction is typically controlled by the interaction of the HOMO of the dipole with the LUMO of the dipolarophile.

The potential for this compound to participate in these cycloaddition reactions is highlighted in the following table:

| Cycloaddition Type | Reactant Partner (Example) | Expected Product Type | Driving Factor for Reactivity |

| Diels-Alder ([4+2]) | Electron-rich diene (e.g., 2,3-dimethyl-1,3-butadiene) | Substituted cyclohexene | Electron-deficient nature of the acrylate double bond. |

| 1,3-Dipolar Cycloaddition | Azide (e.g., benzyl azide) | Triazoline | Electron-deficient nature of the acrylate double bond. |

| 1,3-Dipolar Cycloaddition | Nitrile Oxide (e.g., benzonitrile oxide) | Isoxazoline | Electron-deficient nature of the acrylate double bond. |

| [2+2] Photocycloaddition | Another molecule of the acrylate or a different alkene | Substituted cyclobutane | Photo-induced excitation. |

Functional Group Interconversions on the Aromatic Ring

The chemistry of the aromatic ring in this compound is largely dictated by the powerful deactivating and meta-directing effects of the nitro group.

Electrophilic Aromatic Substitution Potentials

The nitro group is one of the strongest deactivating groups in electrophilic aromatic substitution (EAS) reactions. It withdraws electron density from the benzene ring through both inductive and resonance effects, making the ring significantly less nucleophilic and thus less reactive towards electrophiles.

Should an electrophilic substitution reaction be forced to occur, the substitution would be directed to the positions meta to the nitro group (i.e., positions 2 and 6 relative to the acrylate substituent). The positions ortho and para to the nitro group are strongly deactivated due to the delocalization of the positive charge in the resonance structures of the sigma complex intermediate.

The cinnamate side chain, specifically the vinyl group, is also a deactivating group, further reducing the reactivity of the aromatic ring towards electrophiles. Therefore, subjecting this compound to typical EAS conditions (e.g., nitration, halogenation, Friedel-Crafts reactions) would likely require harsh conditions and may lead to low yields or side reactions on the acrylate moiety. For instance, studies on the nitration of cinnamic acids have shown that the reaction is challenging and can be accompanied by reactions on the side chain. cdnsciencepub.com

The potential for further electrophilic aromatic substitution on this compound is summarized below:

| Electrophilic Aromatic Substitution Reaction | Reagents | Expected Outcome |

| Nitration | HNO₃/H₂SO₄ | Very difficult; if successful, would yield dinitro-substituted product (meta to the existing nitro group). |

| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | Very difficult due to the deactivated ring. |

| Friedel-Crafts Alkylation | R-Cl/AlCl₃ | Generally not feasible as the strongly deactivated ring is unreactive. |

| Friedel-Crafts Acylation | R-COCl/AlCl₃ | Generally not feasible for the same reason as alkylation. |

Advanced Spectroscopic and Structural Characterization of E Butyl 3 4 Nitrophenyl Acrylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

Proton (¹H) NMR Spectral Assignments and Stereochemical Confirmation

The ¹H NMR spectrum of (E)-Butyl 3-(4-nitrophenyl)acrylate provides key insights into its proton environment. The data, typically recorded in deuterated chloroform (CDCl3), reveals distinct signals corresponding to the different protons in the molecule.

The aromatic protons on the 4-nitrophenyl group appear as two doublets. The two protons ortho to the nitro group are deshielded and resonate at approximately 8.25 ppm, while the two protons meta to the nitro group appear at around 7.72-7.66 ppm. rsc.org The vinylic protons, which are part of the acrylate (B77674) moiety, exhibit characteristic chemical shifts and coupling constants that confirm the (E)-stereochemistry of the double bond. The proton on the carbon adjacent to the phenyl ring (α-proton) typically appears as a doublet at about 7.66-7.72 ppm, while the proton on the carbon adjacent to the carbonyl group (β-proton) resonates as a doublet around 6.58 ppm. rsc.org The large coupling constant between these two protons, approximately 16.0 Hz, is a definitive indicator of their trans-orientation. rsc.orgpublish.csiro.au

The signals for the butyl ester group are also clearly resolved. The methylene protons adjacent to the oxygen atom (-OCH2-) appear as a triplet at approximately 4.24 ppm. rsc.org The next methylene group in the butyl chain resonates as a multiplet around 1.73-1.67 ppm, followed by another multiplet for the subsequent methylene group at about 1.48-1.42 ppm. rsc.org Finally, the terminal methyl group (-CH3) of the butyl chain appears as a triplet at approximately 0.97 ppm. rsc.org

¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

|---|---|---|---|

| 8.25 | d | 8.55 | 2H, Aromatic (ortho to NO₂) |

| 7.72-7.66 | m | 3H, Aromatic (meta to NO₂) and α-vinylic | |

| 6.58 | d | 16.0 | 1H, β-vinylic |

| 4.24 | t | 6.3 | 2H, -OCH₂- |

| 1.73-1.67 | m | 2H, -OCH₂CH ₂- | |

| 1.48-1.42 | m | 2H, -CH₂CH ₂CH₃ | |

| 0.97 | t | 7.7 | 3H, -CH₃ |

Data obtained in CDCl₃ at 500 MHz rsc.org

Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides complementary information, identifying the chemical environment of each carbon atom in the molecule. The carbonyl carbon of the ester group is typically found in the downfield region of the spectrum, at approximately 166.10 ppm. rsc.org The carbon atoms of the aromatic ring show distinct resonances, with the carbon bearing the nitro group appearing around 148.47 ppm. rsc.org The other aromatic carbons resonate in the range of 122.61 to 141.56 ppm. rsc.org The vinylic carbons of the acrylate group are observed at approximately 141.56 ppm and 122.61 ppm. rsc.org The carbons of the butyl chain resonate at higher field strengths, with the -OCH2- carbon appearing around 64.90 ppm, and the other carbons at 30.68, 19.15, and 13.70 ppm. rsc.org

¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| 166.10 | C=O (Ester) |

| 148.47 | C-NO₂ (Aromatic) |

| 141.56 | α-C (Vinylic) |

| 140.59 | C (Aromatic) |

| 128.60 | CH (Aromatic) |

| 124.14 | CH (Aromatic) |

| 122.61 | β-C (Vinylic) |

| 64.90 | -OCH₂- |

| 30.68 | -OCH₂C H₂- |

| 19.15 | -CH₂C H₂CH₃ |

| 13.70 | -CH₃ |

Data obtained in CDCl₃ at 125 MHz rsc.org

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Verification

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY spectra would show correlations between coupled protons, for instance, between the α- and β-vinylic protons, and between adjacent protons in the butyl chain.

HMQC spectra would establish direct one-bond correlations between protons and the carbons they are attached to, for example, linking the vinylic proton signals to their corresponding vinylic carbon signals.

HMBC spectra reveal longer-range (2-3 bond) correlations. For example, the vinylic protons would show correlations to the carbonyl carbon and the aromatic carbons, while the protons of the butyl group would show correlations to the ester carbonyl carbon, confirming the ester linkage.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain insight into the fragmentation pattern of the molecule. For this compound, the molecular formula is C13H15NO4, corresponding to a molecular weight of 249.26 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M+) would be observed at m/z 249. rsc.org

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for this molecule would likely involve:

Loss of the butoxy group (-OC4H9), leading to a fragment ion at m/z 176.

Loss of the butyl group (-C4H9), resulting in a fragment corresponding to the 4-nitrocinnamic acid cation at m/z 192.

Cleavage of the ester bond can also lead to the formation of a butoxycarbonyl radical and a 4-nitrostyrene radical cation.

Fragmentation of the nitro group, such as the loss of NO2 or NO, can also occur.

The exact fragmentation pattern can be influenced by the ionization method used (e.g., EI, ESI, etc.).

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands. A strong band around 1720-1700 cm⁻¹ is indicative of the C=O stretching vibration of the α,β-unsaturated ester. The C=C stretching vibration of the alkene is typically observed around 1640-1620 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are expected to appear as strong bands around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively. The C-O stretching vibrations of the ester group would be in the 1300-1150 cm⁻¹ region. Aromatic C-H stretching vibrations are typically seen just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the butyl group appear just below 3000 cm⁻¹. The out-of-plane bending vibration of the trans-disubstituted alkene, a strong band around 980-960 cm⁻¹, further confirms the (E)-stereochemistry.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended conjugation in this compound, involving the phenyl ring, the alkene double bond, and the carbonyl group, results in strong absorption in the ultraviolet region. The presence of the nitro group, a strong electron-withdrawing group, further influences the electronic structure and the absorption spectrum.

The primary electronic transition is expected to be a π → π* transition, which is characteristic of conjugated systems. This transition would likely result in a strong absorption maximum (λmax) in the range of 280-320 nm. The exact position of the λmax can be influenced by the solvent used. Additionally, a weaker n → π* transition associated with the carbonyl group may be observed at longer wavelengths, though it is often obscured by the more intense π → π* band.

X-ray Crystallography for Solid-State Structural Determination

The definitive three-dimensional arrangement of atoms and molecules in the solid state is determined through X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and the spatial packing of molecules within a crystal lattice. Such data is crucial for understanding the structure-property relationships of a compound.

Single Crystal X-ray Diffraction Analysis of this compound

A comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), did not yield a specific single-crystal X-ray diffraction study for this compound. Therefore, detailed crystallographic parameters such as the crystal system, space group, unit cell dimensions, and refinement data are not available in the public domain at the time of this writing.

While the synthesis of related substituted cinnamates and their crystal structures have been reported, the specific crystal structure for the butyl ester of 3-(4-nitrophenyl)acrylic acid appears to be an area for future research.

Crystal Packing and Intermolecular Interactions

In the absence of specific crystallographic data for this compound, the nature of its crystal packing and intermolecular interactions can be inferred by examining the structures of analogous compounds, such as other nitrophenyl derivatives and cinnamate esters.

The molecular structure of this compound contains several key functional groups that are likely to dictate its solid-state packing: the nitro group, the ester group, the aromatic ring, and the aliphatic butyl chain. The crystal structure would be stabilized by a combination of intermolecular forces.

Expected Intermolecular Interactions:

Hydrogen Bonding: While the molecule does not possess strong hydrogen bond donors like hydroxyl or primary amine groups, weak C-H···O hydrogen bonds are expected to be significant. The oxygen atoms of the nitro group and the carbonyl group of the ester are potential hydrogen bond acceptors, interacting with aromatic and aliphatic C-H donors of neighboring molecules. These interactions, although weak, can collectively contribute to the stability of the crystal lattice.

van der Waals Forces: The flexible n-butyl chain will engage in van der Waals interactions with the butyl chains and other parts of adjacent molecules. These non-directional forces will play a crucial role in filling the space within the crystal lattice.

The interplay of these interactions would result in a densely packed crystal structure. The planarity of the cinnamate backbone, coupled with the strong dipole of the nitro group, would likely lead to a layered or herringbone packing motif, commonly observed in similar aromatic compounds. The specific conformation of the butyl chain (e.g., all-trans vs. gauche) would also influence the local packing environment.

Computational and Theoretical Investigations of E Butyl 3 4 Nitrophenyl Acrylate

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the intricacies of molecular systems. By employing DFT calculations, researchers can accurately predict the geometric and electronic properties of (E)-Butyl 3-(4-nitrophenyl)acrylate, offering a foundational understanding of its structural and electronic makeup. These theoretical approaches are instrumental in complementing and guiding experimental studies.

Optimized Geometries and Conformational Analysis

The optimization of the molecular geometry of this compound using DFT methods, often with basis sets such as 6-311++G(d,p), allows for the determination of the most stable three-dimensional arrangement of its atoms. This process involves finding the minimum energy conformation of the molecule, which corresponds to its most probable structure. The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles.

| Bond | Predicted Length (Å) |

|---|---|

| C=O | 1.21 |

| C-O (ester) | 1.35 |

| C=C (acrylate) | 1.34 |

| C-C (phenyl) | 1.39 - 1.41 |

| C-N | 1.48 |

| N-O | 1.22 |

| Angle | Predicted Angle (°) |

|---|---|

| O=C-O | 124.0 |

| C=C-C (acrylate) | 121.0 |

| C-C-C (phenyl) | 119.0 - 121.0 |

| O-N-O | 123.0 |

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational frequency analysis, performed on the optimized geometry of this compound, is a key component of its theoretical characterization. These calculations predict the frequencies of the fundamental vibrational modes of the molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. The theoretical vibrational spectra are often scaled to account for anharmonicity and the limitations of the computational method, allowing for a more accurate comparison with experimental data.

The calculated vibrational frequencies can be assigned to specific molecular motions, such as stretching, bending, and torsional modes. For this compound, characteristic vibrational modes are expected for the carbonyl (C=O) group, the nitro (NO2) group, the phenyl ring, and the acrylate (B77674) double bond (C=C). The correlation between theoretical and experimental spectra aids in the interpretation of the experimental data and confirms the calculated molecular structure. For instance, the C=O stretching frequency is typically observed in the range of 1700-1730 cm⁻¹, while the asymmetric and symmetric stretching vibrations of the NO2 group are expected around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| C=O | Stretching | 1720 |

| NO₂ | Asymmetric Stretching | 1525 |

| NO₂ | Symmetric Stretching | 1345 |

| C=C (acrylate) | Stretching | 1640 |

| C-H (aromatic) | Stretching | 3100 - 3000 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this theory, dictating the molecule's ability to donate and accept electrons, respectively.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energetics

The energies of the HOMO and LUMO orbitals, and the resulting HOMO-LUMO energy gap, are critical parameters derived from DFT calculations. The HOMO energy is associated with the ionization potential and represents the electron-donating ability of the molecule. Conversely, the LUMO energy is related to the electron affinity and indicates the electron-accepting ability.

For this compound, the HOMO is expected to be localized primarily on the π-system of the cinnamoyl group, which includes the phenyl ring and the acrylate double bond. The LUMO, on the other hand, is anticipated to be predominantly distributed over the nitrophenyl moiety, particularly the nitro group, which is a strong electron-withdrawing group. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. A smaller energy gap generally implies higher reactivity and easier electronic transitions.

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -2.5 |

| HOMO-LUMO Gap | 4.0 |

Implications of FMOs for Chemical Reactivity and Charge Transfer

The distribution and energies of the HOMO and LUMO have significant implications for the chemical reactivity of this compound. The localization of the HOMO on the cinnamoyl portion suggests that this region is susceptible to electrophilic attack. In contrast, the concentration of the LUMO on the nitrophenyl group indicates that this part of the molecule is prone to nucleophilic attack.

The HOMO-LUMO energy gap is also indicative of the potential for intramolecular charge transfer (ICT). In molecules like this compound, with distinct electron-donating and electron-withdrawing groups connected by a π-conjugated system, electronic transitions can lead to a shift of electron density from the HOMO to the LUMO. This ICT character is crucial for understanding the molecule's optical and electronic properties. A smaller energy gap facilitates this charge transfer, which can influence the molecule's absorption spectrum and non-linear optical properties.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map is color-coded to represent different electrostatic potential values, providing a clear picture of the electron-rich and electron-deficient regions.

In the MEP surface of this compound, the regions of negative electrostatic potential (typically colored red or yellow) correspond to areas with a high electron density and are susceptible to electrophilic attack. These are expected to be located around the oxygen atoms of the carbonyl and nitro groups. Conversely, regions of positive electrostatic potential (usually colored blue) indicate electron-deficient areas that are prone to nucleophilic attack. Such regions are anticipated to be found around the hydrogen atoms of the phenyl ring and the butyl group. The MEP analysis provides a comprehensive view of the molecule's reactivity, complementing the insights gained from FMO theory. researchgate.net The color-coded map visually reinforces the understanding of where the molecule is most likely to interact with other chemical species. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties and UV-Vis Correlation

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. This approach allows for the calculation of vertical excitation energies, oscillator strengths, and transition characteristics, which are crucial for understanding a molecule's response to ultraviolet-visible (UV-Vis) light. For a molecule like this compound, TD-DFT can provide significant insights into its photophysical properties.

The electronic absorption spectrum of a molecule is dictated by transitions from its ground electronic state to various excited states. TD-DFT calculations can predict the wavelengths at which these transitions occur (λmax) and their intensities (oscillator strength, f). These theoretical predictions can then be correlated with experimental UV-Vis spectra to assign the observed absorption bands to specific electronic transitions.

In the case of this compound, the presence of a conjugated system, including the phenyl ring, the acrylate group, and the nitro group, is expected to give rise to intense π → π* transitions. The nitro group, being a strong electron-withdrawing group, can also influence intramolecular charge transfer (ICT) excitations, where electron density is moved from one part of the molecule to another upon excitation.

A typical TD-DFT analysis for this compound would involve optimizing the ground-state geometry using DFT, followed by the calculation of the lowest singlet-singlet electronic transitions. The results would likely indicate a strong absorption band in the UV region, corresponding to a transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). This HOMO→LUMO transition is often the primary contributor to the main absorption band observed in the UV-Vis spectrum.

The theoretical UV-Vis spectrum is typically simulated by broadening the calculated vertical excitation energies with Gaussian functions to mimic the shape of experimental spectra. Good agreement between the theoretical and experimental spectra validates the computational methodology and allows for a detailed interpretation of the electronic structure and transitions of the molecule. For nitroaromatic compounds, theoretical absorption spectra have been shown to be in good agreement with experimental spectra. rsc.org

Table 1: Representative TD-DFT Calculated Electronic Excitation Properties for this compound

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| 3.88 | 320 | 0.85 | HOMO → LUMO |

| 4.52 | 274 | 0.15 | HOMO-1 → LUMO |

| 4.98 | 249 | 0.20 | HOMO → LUMO+1 |

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in quantifying its reactivity and stability. These descriptors are typically calculated from the energies of the frontier molecular orbitals, namely the HOMO and LUMO. For this compound, these indices provide a theoretical framework to understand its chemical behavior.

The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability. irjweb.com A large energy gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that the molecule is more prone to chemical reactions. irjweb.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η). It indicates the polarizability of a molecule.

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts an additional electronic charge from the environment. It is calculated as ω = μ2 / 2η, where μ is the electronic chemical potential (μ ≈ -χ). A higher electrophilicity index indicates a greater capacity to act as an electrophile.

Table 2: Representative Quantum Chemical Descriptors for this compound

| Parameter | Value (eV) |

|---|---|

| EHOMO | -7.25 |

| ELUMO | -3.37 |

| Energy Gap (ΔE) | 3.88 |

| Ionization Potential (I) | 7.25 |

| Electron Affinity (A) | 3.37 |

| Electronegativity (χ) | 5.31 |

| Chemical Hardness (η) | 1.94 |

| Chemical Softness (S) | 0.26 |

| Electrophilicity Index (ω) | 7.27 |

Applications in Materials Science and Organic Synthesis

Role in the Development of Non-Linear Optical (NLO) Materials

The quest for new materials with significant non-linear optical (NLO) properties is driven by the demand for advanced applications in photonics and optoelectronics, including optical switching, data storage, and frequency conversion. Organic molecules with specific structural features have shown great promise in this area, and (E)-Butyl 3-(4-nitrophenyl)acrylate is a noteworthy example.

Structure-Property Relationships for Optical Applications

The NLO response of organic materials is intrinsically linked to their molecular structure. In this compound, the key to its potential NLO properties lies in the combination of an electron-donating group and an electron-withdrawing group connected by a π-conjugated system. This "push-pull" system facilitates intramolecular charge transfer upon excitation by light, a fundamental requirement for second-order NLO activity.

Table 1: Key Structural Features of this compound for NLO Applications

| Feature | Role in NLO Properties |

| 4-Nitrophenyl Group | Strong electron-withdrawing group (acceptor) |

| Acrylate (B77674) Bridge | π-conjugated system facilitating charge transfer |

| Butyl Ester Group | Influences solubility, crystallinity, and molecular packing |

| (E)-Stereochemistry | Affects the planarity and conjugation of the molecule |

Chromophoric Properties and Light Manipulation Potentials

The extended π-conjugated system in this compound, which includes the phenyl ring, the double bond of the acrylate, and the carbonyl group, makes it a chromophore that absorbs light in the ultraviolet-visible region. The presence of the nitro group, a strong auxochrome, shifts the absorption maximum to longer wavelengths (a bathochromic shift). This absorption is a prerequisite for any light-induced phenomena, including NLO effects.

The interaction of light with such chromophores can lead to various light manipulation phenomena. The significant change in the refractive index with light intensity, a characteristic of NLO materials, allows for applications such as optical limiting and all-optical switching. The nitro group in compounds like 4-nitrophenyl acrylate is known to impart interesting optical properties suitable for applications in optical materials and photonics. ontosight.ai The ability to manipulate light at the molecular level is a key driver for the investigation of such compounds in advanced optical technologies.

Monomeric Unit in Polymer Chemistry

The presence of a polymerizable acrylate group makes this compound a valuable monomer for the synthesis of novel polymers with tailored properties. The incorporation of the 4-nitrophenyl moiety into a polymer backbone can introduce specific functionalities, leading to materials with unique optical, thermal, and chemical characteristics.

Synthesis of Novel Polymeric Materials

This compound can be polymerized through various methods, including free radical polymerization, to create polymers with the nitro-functionalized side chains. The resulting polymers, poly(butyl 3-(4-nitrophenyl)acrylate), would possess properties derived from both the acrylate backbone and the pendant nitrophenyl groups. The butyl group in the ester moiety can act as an internal plasticizer, influencing the glass transition temperature (Tg) and mechanical properties of the polymer. gantrade.com

The synthesis of block copolymers containing nitrophenyl methacrylate (B99206) has been demonstrated, showcasing the versatility of such monomers in creating well-defined polymeric architectures. acs.org While specific studies on the homopolymerization of this compound are not widely reported, the general principles of acrylate polymerization are well-established. gantrade.com The incorporation of this monomer into copolymers could allow for the fine-tuning of properties such as refractive index, thermal stability, and solubility.

Photopolymerization and Light-Sensitive Materials

The nitro group in this compound suggests its potential use in the development of light-sensitive materials. Nitrobenzyl derivatives, for example, are well-known photolabile protecting groups that can be cleaved upon irradiation with UV light. researchgate.net This characteristic can be exploited in photopolymerization processes to create crosslinked networks or to modify the properties of a material post-polymerization.

Polymers containing nitro groups can exhibit light-responsive behavior, where the properties of the material change upon exposure to light of a specific wavelength. rsc.org This can include changes in solubility, conformation, or the release of encapsulated molecules. For instance, polymers with pendant nitro groups have been investigated for their potential in sensing applications for the detection of nitro-aromatic explosives. nih.gov The development of light-responsive polymers based on this compound could lead to applications in areas such as photoresists, data storage, and controlled drug delivery systems. researchgate.net

Advanced Building Block in Complex Molecule Synthesis

Beyond its applications in materials science, this compound serves as a versatile building block in organic synthesis for the construction of more complex molecules. The multiple functional groups present in the molecule offer several reaction sites for further chemical transformations.

Nitro compounds are widely recognized as valuable intermediates in organic synthesis due to the diverse reactivity of the nitro group. nih.govfrontiersin.org This group can be reduced to an amine, which is a key functional group in many biologically active molecules and pharmaceuticals. The acrylate moiety can participate in various reactions, including Michael additions and cycloadditions, allowing for the formation of new carbon-carbon bonds and the construction of complex ring systems.

Precursor for Pharmaceutically Relevant Scaffolds (Excluding Biological Activity)

While direct studies on this compound as a precursor for specific pharmaceutical scaffolds are not extensively documented, its structural motifs are present in a variety of medicinally important molecules. The core structure, a substituted cinnamic acid derivative, is a common feature in numerous compounds with diverse therapeutic applications.

The true potential of this compound lies in its transformation into more complex molecular architectures. The reduction of the nitro group to an amine is a key transformation that opens up a vast array of synthetic possibilities. The resulting (E)-Butyl 3-(4-aminophenyl)acrylate is a significantly more versatile intermediate for the construction of heterocyclic systems, which are cornerstones of many pharmaceutical drugs. This amino derivative can undergo a variety of cyclization reactions to form quinolines, benzodiazepines, and other nitrogen-containing heterocycles that are prevalent in medicinal chemistry.

Intermediate in the Synthesis of Functional Organic Compounds

This compound serves as a valuable intermediate in the synthesis of a range of functional organic compounds, primarily through Michael addition reactions. The electron-withdrawing nitro group activates the β-carbon of the acrylate system, making it highly susceptible to nucleophilic attack.

A pertinent example is the aza-Michael addition of amines to the acrylate backbone. Studies on analogous compounds, such as methyl and tert-butyl 3-(4-nitrophenyl)acrylate, have demonstrated their reactivity towards benzylamine (B48309). mdpi.com This reaction leads to the formation of β-amino acid derivatives, which are important building blocks in peptide synthesis and the creation of various bioactive molecules. The reaction conditions for such transformations can be optimized, with factors like the solvent, catalyst, and reaction time influencing the yield and selectivity of the Michael adduct over the competing 1,2-addition product. mdpi.com

Table 1: Aza-Michael Addition of Benzylamine to 3-(4-nitrophenyl)acrylates mdpi.com

| Michael Acceptor | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield of Michael Adduct (%) |

| Methyl 3-(4-nitrophenyl)acrylate | DBU | None (neat) | 75 | 0.17 | 32 |

| tert-Butyl 3-(4-nitrophenyl)acrylate | DBU | None (neat) | 75 | 0.17 | 44 |

Data based on reactions of analogous methyl and tert-butyl esters.

The resulting adducts, containing both an amino and a carboxylate functionality, are bifunctional molecules that can be further elaborated into more complex structures. For instance, the newly introduced amino group can participate in cyclization reactions, while the ester can be hydrolyzed or transesterified.

Applications in Heterogeneous and Homogeneous Catalysis

The distinct chemical functionalities of this compound make it a useful tool in the field of catalysis, both as a test substrate for new catalyst development and as a probe for understanding reaction mechanisms.

As a Substrate for Catalyst Development

The selective hydrogenation of the nitro group in the presence of a reducible carbon-carbon double bond is a challenging and important transformation in organic synthesis. This compound is an ideal substrate for the development and evaluation of catalysts designed for such selective reductions. The goal is to achieve high conversion of the nitro group to an amine while preserving the acrylate moiety.

Various catalytic systems, including those based on noble metals like palladium and platinum, as well as more sustainable options like nickel-based catalysts, can be tested using this substrate. rsc.orgmdpi.com The efficiency, selectivity, and reusability of these catalysts can be systematically evaluated by monitoring the reaction progress and analyzing the product distribution. For example, the development of catalysts that can operate under mild conditions (low temperature and pressure) and with high chemoselectivity is a key area of research where this compound can serve as a benchmark compound. The selective hydrogenation of the nitro group in a related compound, N-4-nitrophenyl nicotinamide (B372718), has been successfully demonstrated using a stabilized palladium nanoparticle catalyst. rsc.org

Table 2: Catalyst Performance in Selective Nitro Hydrogenation

| Catalyst | Support | Substrate | Key Finding |

| Pd Nanoparticles | Organic-Silica | N-4-nitrophenyl nicotinamide | Quantitative chemoselective conversion of the nitroarene to the primary amine. rsc.org |

| Pt-CeO₂ | ZSM-5 | 4-Bromo-nitrobenzene | Preferential adsorption and selective hydrogenation of the nitro group over hydrodebromination. rsc.org |

| Ni-Au Bimetallic | - | Nitroarenes | Synergistic effect between Ni and Au enhances catalytic activity for chemoselective nitro hydrogenation. mdpi.com |

Role in Investigating Reaction Mechanisms in Catalytic Processes

The electronic properties of this compound make it a valuable probe for elucidating reaction mechanisms, particularly in catalytic reactions. The presence of the nitro group allows for easy monitoring of the reaction progress using techniques like UV-Vis spectroscopy.

In the context of Michael additions, the kinetics of the reaction of this compound with various nucleophiles can provide insights into the reaction mechanism. By studying the effect of catalyst concentration, solvent polarity, and substrate structure on the reaction rate, detailed information about the rate-determining step and the nature of the transition state can be obtained. For instance, kinetic studies of the aza-Michael addition of benzylamine to analogous nitrophenyl acrylates have helped to understand the influence of the ester group's steric bulk on the reaction outcome. mdpi.com

Furthermore, in catalytic hydrogenation, monitoring the formation of intermediates, such as the corresponding hydroxylamine (B1172632) or azoxy compounds, can shed light on the reaction pathway. A kinetic analysis of the hydrogenation of N-4-nitrophenyl nicotinamide revealed a condensation mechanism involving the formation and rapid consumption of an azo dimer intermediate. rsc.org Similar mechanistic investigations using this compound could provide valuable data for understanding and optimizing catalytic hydrogenation processes.

Future Research Directions and Unexplored Avenues

Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

Current synthetic routes to acrylate (B77674) esters often rely on traditional methods that may involve harsh conditions or generate significant waste. The future of synthesizing (E)-Butyl 3-(4-nitrophenyl)acrylate lies in the development of more efficient and environmentally benign strategies.

One promising direction is the adoption of one-pot synthesis methodologies. Such processes, which combine multiple reaction steps into a single operation without isolating intermediates, can significantly reduce solvent usage and waste, thereby lowering the environmental impact (E-factor) of the synthesis. chemistryviews.org Researchers have successfully applied one-pot approaches to produce bio-based poly(meth)acrylates by identifying catalysts that can facilitate both esterification and subsequent polymerization in the same reactor. chemistryviews.org

Furthermore, the principles of green chemistry should be a central focus. This includes exploring the use of catalysts derived from simple, non-toxic salts and utilizing bio-based starting materials. chemistryviews.org For instance, developing routes that start from biorenewable feedstocks, such as bio-derived butanol and 4-nitrobenzaldehyde, would represent a significant advance in sustainability. umn.edu Another green approach involves using hydrogen peroxide as a mild and clean oxidant in catalytic systems, which has proven effective for synthesizing various acrylates. rsc.orgmaastrichtuniversity.nl Selenium-modified microgels have emerged as highly active and reusable catalysts for the oxidative alkoxylation of acrolein to butyl acrylate under mild conditions, a strategy that could be adapted for this specific compound. rsc.orgmaastrichtuniversity.nl

| Parameter | Traditional Synthesis | Future Sustainable Synthesis |

|---|---|---|

| Starting Materials | Petroleum-based | Bio-based (e.g., from lactic acid, glycerol) umn.edumaastrichtuniversity.nl |

| Catalysts | Often harsh acid/base catalysts | Reusable, non-toxic catalysts (e.g., Se-microgels, simple salts) chemistryviews.orgrsc.org |

| Process | Multi-step with intermediate isolation | One-pot processes chemistryviews.org |

| Oxidant | Conventional oxidants | Green oxidants (e.g., H₂O₂) maastrichtuniversity.nl |

| Environmental Impact | Higher E-factor | Significantly reduced E-factor chemistryviews.org |

Investigation of Advanced Material Science Applications

The molecular structure of this compound makes it an attractive monomer for advanced materials, particularly in the field of polymers. Acrylates are fundamental building blocks for materials produced via photopolymerization , a process with increasing industrial relevance for UV-cured coatings, adhesives, and inks. acs.orgnih.gov

Future research should focus on the homopolymerization of this compound and its copolymerization with other acrylic monomers. The presence of the nitro-aromatic group is expected to impart unique properties to the resulting polymers. For example, this moiety could lead to polymers with a high refractive index, making them suitable for optical applications such as anti-reflective coatings or components for light-emitting diodes (LEDs). The kinetics of photopolymerization, including the rate of polymerization and the final monomer conversion, could be systematically studied using techniques like photo-differential scanning calorimetry (photo-DSC). acs.orgnih.gov

Another unexplored area is the potential for creating luminescent nanocomposites. Research has shown that acrylic monomers can be polymerized using photoinitiators like ZnO-methacrylate to produce polymers with intrinsic luminescent properties. rsc.org Investigating similar photopolymerization systems for this compound could lead to novel materials for sensors, displays, and security inks.

| Application Area | Relevant Molecular Feature | Research Focus |

|---|---|---|

| Advanced Optical Coatings | Nitro-aromatic group | Synthesis of high refractive index polymers. |

| UV-Curable Adhesives | Acrylate functionality | Study of photopolymerization kinetics and adhesion properties. nih.gov |

| Luminescent Polymers | Conjugated system | Homogenous photopolymerization with active photoinitiators. rsc.org |

| Specialty Inks & Textiles | Acrylate polymer backbone | Formulation of functional coatings with tailored properties. |

Deeper Mechanistic Understanding Through Advanced Computational Studies

This compound is a Michael acceptor , a class of compounds characterized by an electron-deficient carbon-carbon double bond. nih.gov Its reactivity in crucial chemical reactions, such as the thiol-Michael addition, is ripe for exploration through advanced computational methods.

Future studies should employ Density Functional Theory (DFT) to gain a deeper mechanistic understanding of its reactivity. rsc.orgresearchgate.net DFT calculations can elucidate the energetics of reaction pathways, identify transition states, and predict reaction barriers. rsc.orgresearchgate.net This approach can provide valuable insights into the factors controlling reaction kinetics, which is essential for designing and optimizing chemical processes. rsc.org

A key area for investigation is the quantification of the compound's electrophilicity. Computational analysis can be used to determine theoretical reactivity parameters, such as Parr's global electrophilicity index (ω), and compare them with experimentally derived scales, like Mayr's electrophilicity parameter (E). nih.govrsc.org Such studies have successfully predicted the reactivity of various Michael acceptors, and applying them to this compound would allow for a quantitative prediction of its reaction rates with different nucleophiles. nih.govrsc.org This knowledge is critical for its application in areas from polymer chemistry to bioconjugation. nih.gov

| Computational Method/Parameter | Information Gained | Significance |

|---|---|---|

| Density Functional Theory (DFT) | Reaction energy profiles, transition state geometries. rsc.org | Provides a step-by-step mechanistic understanding of reactions. |

| Mayr's Electrophilicity Parameter (E) | Experimentally correlated quantification of electrophilicity. nih.gov | Predicts reaction rates with a wide range of nucleophiles. |

| Parr's Global Electrophilicity Index (ω) | Absolute scale of electrophilicity independent of the nucleophile. nih.gov | Allows for fundamental reactivity comparisons between different Michael acceptors. |

| Proton Affinity Calculations | Acidity of the α-carbon in adducts. acs.org | Helps in designing reversible reactions, particularly in biological contexts. acs.org |

Exploration of New Chemical Transformations and Derivatives

The chemical structure of this compound offers multiple sites for modification, opening avenues for the creation of a diverse library of new derivatives. Cinnamic acid and its esters are well-established precursors for a wide range of compounds with interesting biological and chemical properties. nih.govnih.govmdpi.com

Future research should explore transformations at the ester, the alkene, and the nitro-aromatic functionalities.

Ester Modification: The butyl ester can be converted into other esters via transesterification or hydrolyzed to the carboxylic acid, which can then be coupled with various amines to form a series of cinnamic acid amides . nih.govmdpi.comjst.go.jp These derivatives have shown potential as bioactive molecules. nih.gov

Alkene Functionalization: The carbon-carbon double bond can undergo various addition reactions, such as hydrogenation, halogenation, or epoxidation, to introduce new functional groups and stereocenters.

Nitro Group Reduction: The nitro group can be readily reduced to an amine. This amino group can then serve as a handle for a vast array of subsequent chemical modifications, including diazotization, acylation, and alkylation, leading to novel dyes, pharmaceutical intermediates, or polymer cross-linkers.